(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol
Beschreibung
IUPAC Nomenclature Rules for Polyfunctional Oxane Derivatives
The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol derives its systematic name from the hierarchical application of IUPAC rules for polyfunctional cyclic ethers. The parent structure is oxane (a six-membered cyclic ether), with substituents prioritized based on functional group hierarchy and locant numbering.
Parent Structure Selection :
Substituent Prioritization :
Stereochemical Descriptors :
Table 1: Substituent Priority and Locants in the Oxane Derivative
| Position | Substituent | Priority Rank |
|---|---|---|
| 2 | Hydroxymethyl | 4 |
| 3 | Hydroxyl | 3 |
| 4 | Hydroxyl | 3 |
| 5 | Sulfanyl | 1 |
| 6 | 4-Nitrophenoxy | 2 |
This nomenclature adheres to Rule Carb-15 of carbohydrate derivatives, where oxygen-based substituents are prefixed with locants.
Stereochemical Analysis of Chiral Centers (2R,3S,4S,5R Configuration)
The compound’s four chiral centers dictate its three-dimensional conformation and biochemical interactions.
- Configuration Assignment :
- C2 (R) : The hydroxymethyl group (-CH₂OH) projects above the oxane ring’s plane, with priority order: -OH > -CH₂OH > -O- > -H.
- C3 (S) : The hydroxyl group (-OH) occupies an equatorial position, minimizing steric strain.
- C4 (S) : The second hydroxyl group adopts a pseudoaxial orientation due to hydrogen bonding with C3-OH.
- C5 (R) : The sulfanyl group (-SH) lies equatorial, stabilizing the chair conformation through reduced 1,3-diaxial interactions.
Figure 1: Chair Conformation of Oxane Ring
O
/ \
6-O-C₆H₃(NO₂)
/ \
C5-SH C2-CH₂OH
\ /
C3-OH C4-OH
Comparative Structural Analysis with Related Nitrophenyl Thioglycosides
The compound shares structural motifs with nitrophenyl thioglycosides but differs in ring geometry and substitution patterns.
Table 2: Structural Comparison with Thioglycosides
| Feature | (2R,3S,4S,5R)-Oxane Derivative | β-D-Glucopyranosyl Thioglycosides |
|---|---|---|
| Ring Type | Oxane (6-membered ether) | Pyranose (6-membered hemiacetal) |
| Anomeric Carbon | Absent | C1 (α/β configuration) |
| Sulfur Position | C5 (sulfanyl) | C1 (thioether) |
| Nitro Group | Para-substituted phenoxy | Meta-/ortho-substituted aryl |
Ring Flexibility :
Electronic Effects :
Biological Implications :
- Unlike thioglycosides, which often serve as enzyme inhibitors, the oxane derivative’s sulfanyl group may act as a redox-active site in catalytic cycles.
Eigenschaften
Molekularformel |
C12H15NO7S |
|---|---|
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI-Schlüssel |
XDDKZJBTTWXKAI-OZRWLHRGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Carbohydrate Intermediate Synthesis
The foundational step involves preparing a stereochemically defined oxane (tetrahydropyran) backbone.
Oxane Ring Formation
Hydroxymethyl Group Introduction
Regioselective Nitrophenoxy Functionalization
The 4-nitrophenoxy group is introduced at the C6 position via nucleophilic aromatic substitution.
Reaction Conditions
Stereochemical Integrity
Sulfanyl Group Incorporation at C5
The sulfanyl (-SH) group is introduced via thiolation reactions, requiring precise control to avoid over-sulfonation.
Thiolation Reagents
Side Reaction Mitigation
Global Deprotection and Final Purification
Removal of protective groups and isolation of the target compound.
Deprotection Methods
Chromatographic Purification
Structural Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halides, alkoxides, or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol. For instance:
- A study demonstrated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi like Saccharomyces cerevisiae . This suggests that modifications to the nitrophenoxy or sulfanyl groups can enhance antimicrobial efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Research involving related quinoxaline derivatives indicated that compounds with sulfanyl groups displayed selective targeting capabilities against cancerous cells. The presence of the sulfanyl moiety was essential for maintaining antiproliferative activity against various cancer cell lines such as HCT-116 and MCF-7 .
Case Study 1: Synthesis and Biological Evaluation
In a systematic study, a series of derivatives were synthesized based on the core structure of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol. The synthesized compounds were evaluated for their biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μg/mL) |
|---|---|---|
| Compound A | Effective against Staphylococcus aureus | 7.52 |
| Compound B | Effective against Bacillus subtilis | 1.9 |
| Compound C | Effective against Saccharomyces cerevisiae | 5.0 |
This table illustrates the broad-spectrum activity of these derivatives, supporting the hypothesis that structural modifications can lead to enhanced biological performance .
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis was conducted on various derivatives of the compound. The study found that:
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenoxy group can participate in aromatic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Thioglycosides and Nucleotide Derivatives
4-Nitrophenyl-β-D-glucopyranoside
- Key Differences : Lacks the sulfur atom in the glycosidic bond (C-O instead of C-S).
- Functional Impact : Reduced resistance to enzymatic hydrolysis compared to the sulfur-containing analog, making the target compound more stable under assay conditions .
Nucleotide Analogs ()
Examples include:
(2R,3R,4S,5R)-2-(6-(Ethyl(propyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 7): Molecular Weight: 331.3 g/mol. Key Features: Ethylpropylamino substitution on purine; 98.3% purity. Applications: Investigated for CD39/CD73 enzyme inhibition, contrasting with the target compound’s role as a substrate .
(2R,3R,4S,5R)-2-(6-Amino-8-(butylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 12): Key Features: Butylthio group at position 8; 99.0% purity. Reactivity: The thioether group enhances nucleophilicity, similar to the target’s thioglycosidic bond .
Functional Analogs: Enzyme Substrates
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-Nitrophenyl)methoxy]oxane-3,4,5-triol
Triazole Derivatives ()
Examples include 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone:
Nucleosides and Antibiotics ()
Inosine
- Structure : (2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
- Key Differences: Hydroxy-purine base vs. nitrophenoxy group; molecular weight 268.23 g/mol.
- Applications : Antiviral and cardioprotective roles, contrasting with the target’s substrate utility .
Neomycin Sulfate
- Structure: Complex aminoglycoside with multiple amino and hydroxy groups.
- Key Differences : Targets bacterial ribosomes; lacks aromatic nitro groups.
- Applications: Bactericidal antibiotic vs. the target’s diagnostic role .
Comparative Data Table
Key Research Findings and Distinctions
Stability : The target compound’s thioglycosidic bond provides greater resistance to hydrolysis than oxygen-linked analogs .
Spectral Signatures : Unlike triazole derivatives (e.g., IR C=S at 1247–1255 cm⁻¹), the target lacks tautomeric shifts, simplifying analytical detection .
Biological Roles : Nucleotide analogs (e.g., Compound 7) focus on enzyme inhibition, while the target facilitates enzyme activity quantification .
Synthetic Complexity : The target’s synthesis is less laborious compared to multi-step triazole derivatives requiring sodium ethoxide-mediated alkylation .
Biologische Aktivität
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is a complex organic compound known for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₀₈S
- Molecular Weight : 301.25 g/mol
- CAS Number : 3767-28-0
- Structure : The compound features a tetrahydropyran ring with hydroxymethyl and nitrophenoxy substituents that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol exhibits antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance:
- Sodium-glucose cotransporter 2 (SGLT2) : Inhibition of this transporter is crucial for managing diabetes by reducing glucose reabsorption in the kidneys.
- Enzymatic pathways : The compound's structural features allow it to interact with enzymes involved in carbohydrate metabolism.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various strains of Escherichia coli and Candida albicans demonstrated that the compound significantly reduced microbial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for E. coli and 30 µg/mL for C. albicans.
-
Diabetes Management :
- In a preclinical model of type 2 diabetes, administration of the compound led to a notable decrease in blood glucose levels compared to control groups. This effect was attributed to its action as an SGLT2 inhibitor.
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are effective for preparing (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 6-position of a pyranose scaffold. Key steps include:
- Sulfanyl group introduction : Reacting a precursor with thiolating agents (e.g., thiourea or thiols) under basic conditions (e.g., ethanol or DMF) .
- 4-Nitrophenoxy substitution : Using 4-nitrophenol with activating agents like iodine or Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
- Purification : Silica gel chromatography (e.g., eluting with CHCl₃:MeOH gradients) or preparative HPLC for high-purity isolation .
- Example : In analogous syntheses, compounds with sulfur-containing groups achieved 70–90% yields after optimization of reaction time (12–24 hrs) and temperature (40–60°C) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- NMR : Assign stereochemistry via coupling constants (e.g., for chair conformations in oxane rings) and NOE correlations. For example, the 5-sulfanyl group causes distinct -NMR shifts at δ 2.8–3.2 ppm .
- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular weight (calculated for C₁₂H₁₅N₁O₈S: 349.3 g/mol) and fragmentation patterns .
- HPLC-UV : Assess purity (>95% by reverse-phase C18 columns, 254 nm detection) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its potential as an enzyme inhibitor (e.g., ectonucleotidases)?
- Methodological Answer :
- In vitro assays : Measure inhibition of CD39/CD73 ectonucleotidases using malachite green phosphate detection or HPLC-based ATP/ADP/AMP hydrolysis monitoring .
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. For example, analog compounds in showed IC₅₀ = 0.2–5 µM .
- Control experiments : Compare with known inhibitors (e.g., ARL67156) and assess selectivity via counter-screens against unrelated enzymes (e.g., kinases) .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Methodological Answer :
- Optimize reaction conditions : Vary solvents (DMF vs. ethanol), bases (K₂CO₃ vs. Et₃N), or temperature to improve reproducibility .
- Advanced purification : Use ion-exchange chromatography for sulfanyl-containing intermediates or size-exclusion chromatography for aggregates .
- Batch-to-batch analysis : Track impurities via LC-MS/MS and adjust stoichiometry of 4-nitrophenoxy coupling agents .
Q. How do structural modifications (e.g., substituents on the oxane ring) affect bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenoxy with methoxy or halogens) and compare inhibition potency .
- Computational docking : Use AutoDock Vina to model interactions with CD39’s active site (PDB: 5LPM). The 4-nitro group may enhance π-stacking with Tyr²⁷⁸, while the sulfanyl group coordinates Zn²⁺ ions .
- Data validation : Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning of enzyme residues) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; monitor degradation via HPLC .
- Oxidative stability : Expose to H₂O₂ (0.1–1 mM) and quantify sulfoxide/sulfone byproducts via LC-MS .
- Plasma stability : Test in human plasma (37°C, 1–6 hrs) with precipitation of proteins using acetonitrile before analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
